molecular formula C16H10BrN3O3S B3015465 (E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide CAS No. 303791-14-2

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3015465
CAS No.: 303791-14-2
M. Wt: 404.24
InChI Key: RTNJNPVGFWOGOC-UHFFFAOYSA-N
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Description

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is an organic compound that features a bromine atom, a nitrophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated thiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include primary amines (R-NH₂) and thiols (R-SH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide: Lacks the nitro group, which may affect its reactivity and applications.

    (E)-4-chloro-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide: Contains a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.

Uniqueness

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNJNPVGFWOGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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